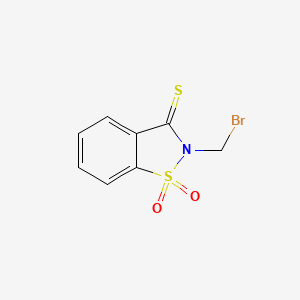
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. For example, the bromination reaction can be conducted in a pipeline reactor where the reactants are mixed and reacted under controlled temperature and illumination conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione involves the formation of covalent bonds with target molecules. The bromomethyl group is highly reactive and can alkylate nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also interact with DNA, causing strand breaks and interfering with replication processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
- 2-(Iodomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
- 2-(Methylthio)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
Uniqueness
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and iodo- counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and a potent agent in biological studies .
Properties
CAS No. |
847033-39-0 |
|---|---|
Molecular Formula |
C8H6BrNO2S2 |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
2-(bromomethyl)-1,1-dioxo-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C8H6BrNO2S2/c9-5-10-8(13)6-3-1-2-4-7(6)14(10,11)12/h1-4H,5H2 |
InChI Key |
YKQAPAUWHRELCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N(S2(=O)=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















